3-AHC belongs to the chromone class of heterocyclic compounds. Chromones are known for their diverse biological activities []. Research efforts might focus on synthesizing derivatives and analogs of 3-AHC to explore potential variations in these activities.
The presence of the hydroxyl group (OH) in the 7th position of 3-AHC suggests potential antioxidant properties. Many chromone derivatives exhibit free radical scavenging activity []. Studies could investigate 3-AHC's ability to scavenge free radicals and its potential as an antioxidant agent.
Some chromone derivatives have shown antibacterial activity against various bacterial strains. Research could explore if 3-AHC possesses similar properties and investigate its effectiveness against specific bacteria.
3-Amino-7-hydroxy-2H-chromen-2-one, with the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol, is a derivative of the chromene family. This compound features an amino group at the third position and a hydroxy group at the seventh position of the chromen-2-one structure. Its unique structural attributes contribute to its diverse chemical and biological properties, making it a subject of interest in various research fields .
These reactions highlight its potential versatility in synthetic organic chemistry .
Research indicates that 3-Amino-7-hydroxy-2H-chromen-2-one exhibits various biological activities, including:
Several methods have been developed for synthesizing 3-Amino-7-hydroxy-2H-chromen-2-one:
3-Amino-7-hydroxy-2H-chromen-2-one finds applications in several fields:
Interaction studies of 3-Amino-7-hydroxy-2H-chromen-2-one focus on its binding affinity with various biological targets. These studies often employ techniques such as:
Such studies are crucial for understanding the compound's mechanisms and optimizing its efficacy in therapeutic applications .
Several compounds share structural similarities with 3-Amino-7-hydroxy-2H-chromen-2-one. Here are a few notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-Amino-7-hydroxycoumarin | Amino group at position 4 | Known for strong fluorescent properties |
3-Hydroxyflavone | Hydroxy group at position 3 | Exhibits significant anti-inflammatory activity |
7-Hydroxycoumarin | Hydroxy group at position 7 | Exhibits anticoagulant properties |
The uniqueness of 3-Amino-7-hydroxy-2H-chromen-2-one lies in its specific combination of amino and hydroxy groups, which contribute to its distinct biological activities and potential applications in various fields .